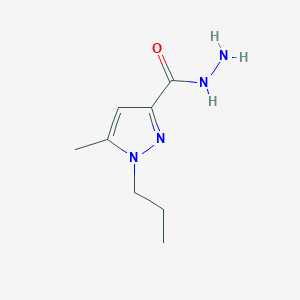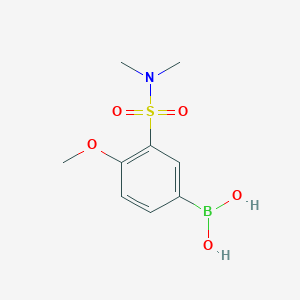
4-氨基-1-(4,5-二氢-1,3-噻唑-2-基)哌啶
描述
1-(4,5-Dihydro-1,3-thiazol-2-yl)piperidin-4-amine is a useful research compound. Its molecular formula is C8H15N3S and its molecular weight is 185.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4,5-Dihydro-1,3-thiazol-2-yl)piperidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4,5-Dihydro-1,3-thiazol-2-yl)piperidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌活性
与“4-氨基-1-(4,5-二氢-1,3-噻唑-2-基)哌啶”结构相似的化合物已被研究用于抗菌活性,针对各种细菌,例如金黄色葡萄球菌、大肠杆菌、铜绿假单胞菌和化脓链球菌 .
抗氧化性能
噻唑衍生物,它是该化合物结构的一部分,已显示出作为抗氧化剂的潜力。 这些化合物可能有助于提高生物体的整体抗氧化能力 .
抗炎和镇痛活性
噻唑衍生物也与抗炎和镇痛活性有关,表明其可能在疼痛管理和炎症控制方面具有应用价值 .
抗癌潜力
一些研究探索了噻唑衍生物的抗癌活性,表明其在癌症研究和治疗中具有潜在用途 .
抗糖尿病作用
具有噻唑结构的化合物已被研究用于其抗糖尿病作用,这可能与糖尿病的治疗和管理有关 .
抗真菌活性
作用机制
Target of Action
Compounds containing thiazole moieties have been found to interact with a broad range of biological targets .
Mode of Action
Thiazole-containing compounds have been reported to interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Thiazole-containing compounds have been found to influence a variety of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
Thiazole-containing compounds are generally known for their good bioavailability .
Result of Action
Thiazole-containing compounds have been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects .
Action Environment
It is known that environmental factors can significantly influence the action of many chemical compounds .
生化分析
Biochemical Properties
1-(4,5-Dihydro-1,3-thiazol-2-yl)piperidin-4-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The thiazole ring in this compound is known to participate in electrophilic and nucleophilic substitution reactions, which can lead to the formation of various biologically active derivatives . This compound has been shown to interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest . Additionally, it can bind to proteins involved in cell signaling pathways, thereby modulating their activity and influencing cellular processes.
Cellular Effects
1-(4,5-Dihydro-1,3-thiazol-2-yl)piperidin-4-amine has been observed to exert various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . It can also affect the expression of genes involved in cell proliferation, differentiation, and survival, thereby altering cellular behavior. Furthermore, 1-(4,5-Dihydro-1,3-thiazol-2-yl)piperidin-4-amine can impact cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of 1-(4,5-Dihydro-1,3-thiazol-2-yl)piperidin-4-amine involves its interactions with various biomolecules, including enzymes and proteins. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For example, it has been shown to inhibit topoisomerase II, resulting in DNA double-strand breaks and cell cycle arrest . Additionally, 1-(4,5-Dihydro-1,3-thiazol-2-yl)piperidin-4-amine can modulate the activity of proteins involved in cell signaling pathways, thereby influencing gene expression and cellular responses. These interactions at the molecular level contribute to the compound’s overall biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4,5-Dihydro-1,3-thiazol-2-yl)piperidin-4-amine can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound has been shown to be relatively stable under standard laboratory conditions, but it may degrade over time, leading to a decrease in its biological activity . Long-term studies have indicated that prolonged exposure to 1-(4,5-Dihydro-1,3-thiazol-2-yl)piperidin-4-amine can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects are important considerations for its use in biochemical research.
Dosage Effects in Animal Models
The effects of 1-(4,5-Dihydro-1,3-thiazol-2-yl)piperidin-4-amine can vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s biological activity increases with dosage up to a certain point, beyond which adverse effects become more prominent. These dosage effects are crucial for determining the therapeutic window and safety profile of 1-(4,5-Dihydro-1,3-thiazol-2-yl)piperidin-4-amine.
Metabolic Pathways
1-(4,5-Dihydro-1,3-thiazol-2-yl)piperidin-4-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain or alter its biological activity . Additionally, it can influence metabolic flux by modulating the activity of key enzymes in metabolic pathways, resulting in changes in metabolite levels. Understanding the metabolic pathways of 1-(4,5-Dihydro-1,3-thiazol-2-yl)piperidin-4-amine is essential for elucidating its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 1-(4,5-Dihydro-1,3-thiazol-2-yl)piperidin-4-amine within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, facilitating its uptake and accumulation in target cells . Once inside the cells, it can bind to intracellular proteins, influencing its localization and distribution. The transport and distribution of 1-(4,5-Dihydro-1,3-thiazol-2-yl)piperidin-4-amine are critical factors that determine its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 1-(4,5-Dihydro-1,3-thiazol-2-yl)piperidin-4-amine can affect its activity and function. This compound has been shown to localize to specific cellular compartments, such as the nucleus and mitochondria, where it can exert its biological effects . Targeting signals and post-translational modifications may direct 1-(4,5-Dihydro-1,3-thiazol-2-yl)piperidin-4-amine to these compartments, influencing its interactions with biomolecules and its overall activity. Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and optimizing its therapeutic potential.
属性
IUPAC Name |
1-(4,5-dihydro-1,3-thiazol-2-yl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3S/c9-7-1-4-11(5-2-7)8-10-3-6-12-8/h7H,1-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFPLKXNJHFCCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NCCS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![tert-butyl 5-(6-(1H-imidazol-1-yl)pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1472971.png)
![N-[(2-aminocyclopentyl)methyl]methanesulfonamide hydrochloride](/img/structure/B1472972.png)

![[4-Fluoro-3-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid](/img/new.no-structure.jpg)

![5,7-dichloro-2-(2-methoxyethyl)-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1472979.png)
![3-Methyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole](/img/structure/B1472980.png)

![(7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1472982.png)

